molecular formula C9H13N3O2 B1491374 (3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone CAS No. 1248086-41-0

(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B1491374
CAS No.: 1248086-41-0
M. Wt: 195.22 g/mol
InChI Key: KVXBIUMUNNUVNH-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone: is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields. Its molecular framework combines a pyrrolidinyl group, an aminopyrrolidinyl moiety, and a methylisoxazolyl group, making it a valuable candidate for research in medicinal chemistry, drug discovery, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method includes the reaction of 3-aminopyrrolidin-1-yl with 5-methylisoxazole-4-carbonyl chloride under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone: can be compared with other similar compounds, such as 3-aminopyrrolidin-1-yl derivatives and 5-methylisoxazole derivatives . Its uniqueness lies in its specific structural features and the resulting biological and chemical properties.

Comparison with Similar Compounds

  • 3-aminopyrrolidin-1-yl derivatives

  • 5-methylisoxazole derivatives

  • Other pyrrolidinyl and isoxazolyl compounds

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(5-methyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-8(4-11-14-6)9(13)12-3-2-7(10)5-12/h4,7H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXBIUMUNNUVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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